4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one
Overview
Description
4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one is a chemical compound with the molecular formula C7H4BrClN2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
Imidazole compounds can be synthesized using various methods. One common method is the Van Leusen Imidazole Synthesis, which involves a [3 + 2] cycloaddition reaction . Another method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical reactions. They can undergo a variety of reactions, including oxidation, condensation with aldehydes, and bromination . These reactions can be used to synthesize a wide range of derivatives with different biological activities .Scientific Research Applications
Synthesis and Analysis
4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one and its derivatives are extensively studied in the field of synthetic chemistry. For instance, Ahmad et al. (2018) synthesized novel tetra substituted imidazoles and analyzed their properties using X-ray crystallography, Fourier transform IR, and UV–vis techniques, alongside computational analysis. Their study provides insights into the properties and stability of these compounds, which can be fundamental in various scientific applications (Ahmad et al., 2018).
Catalysis and Synthesis Methodologies
Research by Banothu et al. (2017) explored the use of this compound in catalysis. They developed an eco-friendly protocol for synthesizing 2,4,5-trisubstituted-1H-imidazoles using Brønsted acidic ionic liquid, showcasing the compound's role in facilitating efficient and environmentally friendly chemical reactions (Banothu et al., 2017).
Corrosion Inhibition
Saady et al. (2021) investigated the use of imidazo[4,5-b] pyridine derivatives, including compounds structurally related to this compound, in corrosion inhibition. Their study demonstrated significant inhibitory performance against mild steel corrosion in acidic environments, indicating the potential application of these compounds in protecting metals against corrosion (Saady et al., 2021).
Pharmaceutical Research
While specific research on this compound in pharmaceutical applications is limited, related compounds have been investigated. For example, Sharma et al. (2017) synthesized 2-(chromon-3-yl)imidazole derivatives, which have shown potential as antimicrobial agents. This research highlights the broader category of imidazole derivatives, including this compound, as valuable in the development of new pharmaceuticals (Sharma et al., 2017).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, to which this compound belongs, have a broad range of biological activities . They are key components to functional molecules used in a variety of everyday applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to have a variety of effects at the molecular and cellular level, contributing to their broad range of biological activities .
Future Directions
properties
IUPAC Name |
4-bromo-6-chlorobenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKXWFZVGDLZDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC(=O)N=C21)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695600 | |
Record name | 4-Bromo-6-chloro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1035390-48-7 | |
Record name | 4-Bromo-6-chloro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.